molecular formula C8H7BrClFO2 B6287321 1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene CAS No. 2586125-89-3

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene

Cat. No. B6287321
CAS RN: 2586125-89-3
M. Wt: 269.49 g/mol
InChI Key: SFGQFXMGKIVYFJ-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene is a chemical compound with the molecular formula C8H7BrClFO2 . It has a molecular weight of 269.5 and is typically stored at temperatures between 2-8°C . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7BrClFO2/c1-12-4-13-8-3-7 (11)5 (9)2-6 (8)10/h2-3H,4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 288.0±40.0 °C and a predicted density of 1.597±0.06 g/cm3 at 20 °C under a pressure of 760 Torr .

Safety and Hazards

The compound is associated with certain hazards and precautionary statements. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .

properties

IUPAC Name

1-bromo-2-chloro-5-fluoro-4-(methoxymethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrClFO2/c1-12-4-13-8-3-6(10)5(9)2-7(8)11/h2-3H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFGQFXMGKIVYFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=C(C=C1F)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrClFO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.49 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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